6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol
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Overview
Description
6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol is a chemical compound that features a pyridazine ring substituted with a 2,4-dichlorobenzyl group and a thiol group
Mechanism of Action
Target of Action
It shares structural similarities with 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
2,4-dichlorobenzyl alcohol, a structurally similar compound, is thought to denature external proteins and rearrange the tertiary structure proteins . This could potentially disrupt the function of the targeted microorganisms, leading to their inactivation.
Result of Action
Based on the known effects of 2,4-dichlorobenzyl alcohol, it may have antiseptic properties that can help in treating infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol typically involves the reaction of 2,4-dichlorobenzyl chloride with a pyridazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The thiol group can be introduced through subsequent reactions involving thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the benzyl group.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Modified pyridazine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.
Uniqueness
6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol is unique due to the presence of both a pyridazine ring and a thiol group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKAGOZDKVLYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=S)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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